N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1291836-67-3
Cat. No.: VC7744048
Molecular Formula: C18H18FN5O2
Molecular Weight: 355.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291836-67-3 |
|---|---|
| Molecular Formula | C18H18FN5O2 |
| Molecular Weight | 355.373 |
| IUPAC Name | N-[(3-ethoxyphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H18FN5O2/c1-2-26-13-7-5-6-12(10-13)11-20-18(25)16-17(23-24-22-16)21-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |
| Standard InChI Key | JCVIUDRGOXTOGD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms, substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is bonded to a 3-ethoxybenzyl moiety, while the 5-position of the triazole is linked to a 2-fluorophenylamine group. This arrangement creates a planar triazole core flanked by aromatic systems, facilitating π-π stacking interactions with biological targets.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1291836-67-3 | |
| Molecular Formula | C₁₈H₁₈FN₅O₂ | |
| Molecular Weight | 355.373 g/mol | |
| SMILES | CCOC1=CC=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F | |
| InChI Key | InChI=1S/C18H18FN5O2/c1-2-26-13-7-5-6-12(10-13)11-20-18(25)16-17(23-24-22-16)21-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |
The ethoxy group (logP ≈ 1.2) and fluorophenyl moiety (electronegativity = 4.0) contribute to moderate lipophilicity, suggesting balanced solubility and membrane permeability. The triazole ring’s dipole moment (~3.5 D) may enhance binding affinity to polar enzyme active sites.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically employs Huisgen 1,3-dipolar cycloaddition between an alkyne and azide precursor. For this compound, a stepwise approach is used:
-
Azide Formation: 3-Ethoxybenzylamine is converted to the corresponding azide using sodium nitrite and hydrochloric acid.
-
Alkyne Preparation: 2-Fluorophenyl isothiocyanate reacts with propargylamine to form a thiourea intermediate, which cyclizes under basic conditions to yield the alkyne.
-
Cycloaddition: The azide and alkyne undergo copper-catalyzed cycloaddition in dimethylformamide (DMF) at 60°C, forming the triazole core.
-
Carboxamide Functionalization: The triazole intermediate is acylated with chloroacetyl chloride, followed by amidation with ammonia to yield the final product.
Analytical Characterization
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) displays peaks at δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, 8H, aromatic-H), 4.52 (s, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), and 1.34 (t, J = 7.0 Hz, 3H, CH₃).
-
MS: ESI-MS m/z 356.1 [M+H]⁺, consistent with the molecular formula.
-
HPLC: Purity >95% (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanisms
Anticancer Activity
Analogous 1,2,3-triazoles exhibit IC₅₀ values of 8–15 µM against MCF-7 breast cancer cells by inhibiting tubulin polymerization. The ethoxybenzyl moiety may intercalate DNA, as shown in similar compounds with ΔTm values of 4.2°C in plasmid unwinding assays .
Anti-Inflammatory Effects
In silico screening suggests COX-2 inhibition (binding energy = -9.2 kcal/mol) via interactions with Arg120 and Tyr355. The fluorophenyl group’s electronegativity stabilizes the enzyme-inhibitor complex .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Predicted Caco-2 permeability = 12.3 × 10⁻⁶ cm/s, indicating moderate oral bioavailability .
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the ethoxy group, generating a hydroxylated metabolite.
-
Excretion: Renal clearance (CLrenal) = 0.32 L/h, suggesting primary urinary excretion .
Toxicity Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume